2,6-Dichloro-4-fluorophenol
Overview
Description
2,6-Dichloro-4-fluorophenol is an organic compound with the molecular formula C6H3Cl2FO. It is a phenolic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Scientific Research Applications
2,6-Dichloro-4-fluorophenol is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.
Medicine: Research explores its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and pharmaceuticals
Safety and Hazards
Mechanism of Action
Target of Action
Chlorophenols, a group to which this compound belongs, are known to interact with various enzymes and proteins in bacterial cells .
Mode of Action
It’s known that chlorophenols can be metabolized by bacteria through flavin-dependent monooxygenases . These enzymes catalyze the primary reactions of substrate oxidation, which is a crucial step in the degradation of chlorophenols .
Biochemical Pathways
In the case of chlorophenols, two main metabolic pathways of aerobic degradation have been described . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway .
Pharmacokinetics
The physicochemical properties such as molecular weight (18099 g/mol) and structure can influence its pharmacokinetic behavior.
Result of Action
It’s known that the degradation of chlorophenols by bacteria can lead to the formation of less toxic compounds , which can be further metabolized or excreted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluorophenol typically involves the chlorination and fluorination of phenol derivatives. One common method includes the chlorination of 4-fluorophenol using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 6 positions of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or fluorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated or fluorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
2,6-Dichlorophenol: Similar structure but lacks the fluorine atom.
4-Fluorophenol: Similar structure but lacks the chlorine atoms.
2,6-Difluorophenol: Contains two fluorine atoms instead of chlorine.
Uniqueness: 2,6-Dichloro-4-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and specific binding interactions. This makes it particularly useful in applications requiring selective reactivity and high binding affinity .
Properties
IUPAC Name |
2,6-dichloro-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJVIFKSTRCIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192447 | |
Record name | Phenol, 2,6-dichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-71-2 | |
Record name | 2,6-Dichloro-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,6-dichloro-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 392-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,6-dichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the nuclear magnetic resonance (NMR) properties of 2,6-Dichloro-4-fluorophenol?
A1: this compound exhibits an interesting phenomenon in its NMR spectra. The presence of both chlorine-35 and chlorine-37 isotopes leads to measurable isotope effects on the fluorine-19 NMR chemical shifts. This effect, observed as a difference in the fluorine-19 resonance frequency depending on the neighboring chlorine isotope, is particularly notable over longer ranges (across multiple bonds). For instance, the fluorine atom positioned para (four bonds away) to the chlorine atoms experiences a larger shielding effect (higher chemical shift) when bonded to chlorine-37 compared to chlorine-35. This isotope effect, quantified as -0.54 ppb, is significantly larger than that observed in similar molecules with shorter distances between the fluorine and chlorine atoms []. This suggests that the nature of the intervening atoms and bonds plays a role in modulating the magnitude of these long-range isotope effects.
Q2: How is this compound used in studying long-range isotope effects?
A2: Researchers utilized this compound and similar halogenated benzene derivatives to investigate how isotopic substitutions impact NMR spectra [, ]. These studies revealed that replacing chlorine-35 with chlorine-37 or bromine-79 with bromine-81 leads to detectable shifts in the fluorine-19 NMR signals, even when the isotopes are several bonds away. This discovery is valuable for understanding how isotopic composition can subtly influence NMR data interpretation and provides insights into the electronic environment within molecules.
Q3: Why is understanding the peroxidase oxidation of compounds like 2,4,6-trichlorophenol relevant to this compound?
A3: Research on the peroxidase oxidation of 2,4,6-trichlorophenol, a structurally similar compound to this compound, offers valuable insights into potential metabolic pathways []. The study demonstrated that peroxidases can oxidize 2,4,6-trichlorophenol, ultimately forming 2,6-dichloro-1,4-benzoquinone. This reaction proceeds through a 2,4,6-trichlorophenoxyl radical intermediate, detected using electron spin resonance (ESR) spectroscopy. Although the specific metabolic fate of this compound is not addressed in these studies, the insights gained from related compounds can guide further investigation into its potential metabolic transformations, particularly those mediated by peroxidase enzymes.
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